molecular formula C18H14ClN7O3 B3725437 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide

Cat. No.: B3725437
M. Wt: 411.8 g/mol
InChI Key: LLDDXYZHKSHCQY-ODCIPOBUSA-N
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a benzimidazole moiety, and a Schiff base linkage, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Synthesis of Benzimidazole Moiety: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Schiff Base Formation: The final step involves the condensation of the benzimidazole derivative with 5-chloro-2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the Schiff base linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the corresponding amine and aldehyde.

    Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest possible interactions with biological targets, such as enzymes and receptors, which could lead to the development of new pharmaceuticals.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Preliminary studies may focus on its activity against specific diseases, such as cancer or infectious diseases, by evaluating its efficacy and safety in vitro and in vivo.

Industry

In the industrial sector, the compound’s unique properties may be harnessed for the development of new materials, such as polymers or coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, the Schiff base linkage may facilitate binding to metal ions, influencing enzymatic activity, while the oxadiazole and benzimidazole moieties may interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide
  • **2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-methyl-2-hydroxyphenyl)methylideneamino]acetamide
  • **2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-nitro-2-hydroxyphenyl)methylideneamino]acetamide

Uniqueness

The uniqueness of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of the chloro group in the phenyl ring may enhance its interactions with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN7O3/c19-11-5-6-14(27)10(7-11)8-21-23-15(28)9-26-13-4-2-1-3-12(13)22-18(26)16-17(20)25-29-24-16/h1-8,27H,9H2,(H2,20,25)(H,23,28)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDDXYZHKSHCQY-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(C=CC(=C3)Cl)O)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=C(C=CC(=C3)Cl)O)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide
Reactant of Route 2
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide
Reactant of Route 3
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide
Reactant of Route 5
Reactant of Route 5
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide

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